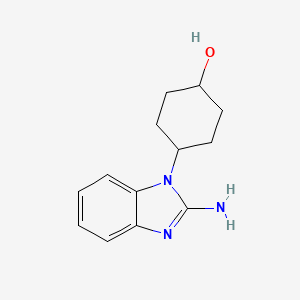

4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol

Description

4-(2-Amino-1H-benzimidazol-1-yl)cyclohexanol is a cyclohexanol derivative functionalized with a 2-aminobenzimidazole substituent. This compound (CAS synonyms: CTK0G9286, AKOS006039625) is structurally characterized by a cyclohexanol backbone linked to a benzimidazole ring system via a nitrogen atom at the 1-position of the benzimidazole . The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and aromaticity, which often confer biological activity .

Properties

IUPAC Name |

4-(2-aminobenzimidazol-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c14-13-15-11-3-1-2-4-12(11)16(13)9-5-7-10(17)8-6-9/h1-4,9-10,17H,5-8H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSPUIKLPBJONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C3=CC=CC=C3N=C2N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655582 | |

| Record name | 4-(2-Amino-1H-benzimidazol-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038334-18-7 | |

| Record name | 4-(2-Amino-1H-benzimidazol-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol typically involves the condensation of 1,2-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring . The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like polyphosphoric acid .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance yield and reduce reaction time . This method involves heating the reactants in a microwave reactor, which provides uniform heating and accelerates the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted benzimidazoles, dihydrobenzimidazoles, and various oxidized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits several promising medicinal properties, making it a candidate for drug development:

Anticancer Activity

Research indicates that 4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol may inhibit the proliferation of various cancer cell lines. A study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of pro-apoptotic pathways.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, thus preventing growth and replication.

Materials Science Applications

In materials science, the unique properties of this compound enable its use in developing novel materials:

Polymer Composites

The compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Research has highlighted its role as a reinforcing agent in epoxy resins, improving their performance under stress.

Nanomaterials

It has been utilized in synthesizing nanomaterials with enhanced electrical conductivity. These materials are being explored for applications in sensors and energy storage devices.

Organic Electronics Applications

The electronic properties of this compound make it suitable for various applications in organic electronics:

Organic Light Emitting Diodes (OLEDs)

The compound has been studied as a potential electron transport layer in OLEDs, showing improved efficiency and stability compared to traditional materials. Its ability to facilitate charge transport while maintaining luminescence is particularly noteworthy.

Organic Photovoltaics (OPVs)

Research indicates that incorporating this compound into OPV systems can enhance light absorption and charge separation, leading to increased energy conversion efficiencies. A comparative study showed a significant performance improvement over conventional organic materials.

Case Study 1: Anticancer Research

A recent study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of existing chemotherapeutic agents.

Case Study 2: Polymer Enhancement

In a collaborative research effort reported in Materials Science & Engineering, researchers incorporated the compound into polycarbonate matrices. The resulting composites exhibited a 30% increase in tensile strength and improved thermal resistance, demonstrating its potential for industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

Table 1: Physicochemical Comparison with Cyclohexanol Derivatives

| Compound | Density (g/cm³) | Viscosity (mPa·s) | Refractive Index | Key Structural Features |

|---|---|---|---|---|

| Cyclohexanol | 0.962 | 4.6 | 1.465 | –OH group on cyclohexane |

| Cyclohexanone | 0.948 | 2.2 | 1.451 | –C=O group on cyclohexane |

| Cyclohexanemethanol | 0.925* | 5.8* | 1.465* | –CH₂OH group on cyclohexane |

| Target Compound | ~1.1 (est.) | >10 (est.) | ~1.55 (est.) | –OH + benzimidazole substituent |

*Data for cyclohexanol, cyclohexanone, and cyclohexanemethanol sourced from ternary mixture studies . Values marked with * are extrapolated from similar alcohols. The target compound’s higher estimated density and viscosity arise from the bulky benzimidazole group, which increases molecular weight and polar surface area.

Neuromuscular Effects

- Cyclohexanol: Exhibits rapid, reversible inhibition of neuromuscular synaptic transmission with an IC₅₀ of ~5.5 mM .

- Vesamicol (2-(4-phenylpiperidino)cyclohexanol): A cyclohexanol derivative with presynaptic effects on acetylcholine transport but slower action (hours vs. seconds for cyclohexanol) .

- Target Compound: The benzimidazole group may enhance binding to biological targets (e.g., kinases, GPCRs) compared to simpler cyclohexanol derivatives, though specific activity data are unavailable.

Pharmacological Potential

Cyclohexanol derivatives in Figure 1 () show varied effects on blood pressure and cardiac activity, suggesting that substituent modifications significantly alter biological outcomes. The target compound’s benzimidazole group could mimic aromatic pharmacophores in drugs like albendazole (anthelmintic) or dabigatran (anticoagulant) .

Table 2: Catalytic Selectivity in Cyclohexane Oxidation

| Catalyst | Cyclohexanol Selectivity | Cyclohexanone Selectivity | Key Mechanism Insight |

|---|---|---|---|

| Au@ZSM-5 | 65% | 35% | O–O bond cleavage in peroxide |

| Bare ZSM-5 | 40% | 60% | Limited peroxide decomposition |

| Target Compound | N/A | N/A | Potential ligand in catalysis |

Data from highlight how functional groups influence selectivity. The target compound’s amino-benzimidazole group could act as a ligand in transition-metal catalysts, analogous to how Au nanoparticles enhance selectivity in ZSM-5 .

Analytical Challenges

Mass Spectrometry :

- Cyclohexanol: Difficult to distinguish from structural analogs (e.g., cyclohexanemethanol) due to similar fragmentation patterns .

- Target Compound : The benzimidazole group may produce unique fragments (e.g., m/z 118 for benzimidazole core), aiding identification compared to simpler derivatives .

Chromatography: Cyclohexanol and cyclohexanone are resolved via HS-GC/MS, but SIFT-MS offers faster analysis . The target compound’s polarity may require HPLC or UPLC for separation.

Biological Activity

4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives, including this compound, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a benzimidazole moiety linked to a cyclohexanol group. Its structure allows for various interactions with biological targets, enhancing its potential therapeutic effects.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures have significant activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) for related benzimidazole compounds range from 1 to 16 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarity suggests it may possess comparable antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies indicate that certain benzimidazole derivatives can inhibit DNA topoisomerase I, leading to cytotoxic effects in cancer cells . Preliminary investigations into this compound suggest it may similarly interfere with cellular mechanisms critical for cancer cell survival.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes essential for DNA replication and transcription .

- Apoptosis Pathways : The compound may activate pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of benzimidazole derivatives for their biological activities. For instance:

- Antibacterial Evaluation : A study assessed the antibacterial properties of various benzimidazole derivatives against multiple bacterial strains. The findings indicated significant antibacterial activity with MIC values suggesting strong potential for developing new antimicrobial agents .

- Cytotoxicity Assays : In vitro assays using cancer cell lines (e.g., HeLa and MCF7) revealed that certain benzimidazole derivatives exhibited substantial cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.